molecular formula C13H10ClNO3 B6368662 MFCD18312477 CAS No. 1261940-17-3

MFCD18312477

Cat. No.: B6368662
CAS No.: 1261940-17-3
M. Wt: 263.67 g/mol
InChI Key: FCXPGEZHXBWAAH-UHFFFAOYSA-N
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Description

The compound identified as “MFCD18312477” is a chemical entity with unique properties and applications. It is essential to understand its structure, synthesis, and reactions to appreciate its significance in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “MFCD18312477” involves multiple steps, each requiring specific conditions to ensure the desired product’s purity and yield. The synthetic route typically starts with the selection of appropriate starting materials, followed by a series of chemical reactions such as condensation, cyclization, and functional group modifications. Each step is carefully monitored, and reaction conditions such as temperature, pressure, and pH are optimized to achieve the best results.

Industrial Production Methods

In industrial settings, the production of “this compound” is scaled up using large reactors and continuous flow systems. The process involves the same chemical reactions as in the laboratory but on a much larger scale. Industrial production also incorporates advanced techniques such as automated monitoring and control systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

“MFCD18312477” undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

The reactions of “this compound” are carried out under specific conditions to ensure the desired outcome. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from the reactions of “this compound” depend on the specific reaction conditions and reagents used. For instance, oxidation may yield various oxygenated derivatives, while reduction may produce different hydrogenated compounds.

Scientific Research Applications

“MFCD18312477” has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: “this compound” is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of “MFCD18312477” involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Understanding these interactions is crucial for developing new applications and improving existing ones.

Properties

IUPAC Name

methyl 2-chloro-4-(2-oxo-1H-pyridin-3-yl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO3/c1-18-13(17)10-5-4-8(7-11(10)14)9-3-2-6-15-12(9)16/h2-7H,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCXPGEZHXBWAAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C2=CC=CNC2=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10683186
Record name Methyl 2-chloro-4-(2-oxo-1,2-dihydropyridin-3-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10683186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261940-17-3
Record name Methyl 2-chloro-4-(2-oxo-1,2-dihydropyridin-3-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10683186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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